3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride
Description
The compound 3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride is a cyclobutene-dione derivative featuring a bicyclic core structure with amino and trifluoromethyl-substituted anilino substituents. The hydrochloride salt form enhances solubility, a common modification for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C18H18ClF6N3O2 |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C18H17F6N3O2.ClH/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25;/h5-7,11-12,26-27H,1-4,25H2;1H/t11-,12-;/m0./s1 |
InChI Key |
KFDWPMCVFXASNK-FXMYHANSSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Canonical SMILES |
C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Amination
The patented one-pot method (WO2016005407A1) enables efficient synthesis without intermediate isolation:
Step 1: First Amination
- Dissolve 3,4-dichlorocyclobut-3-ene-1,2-dione (1.0 equiv) in anhydrous ethanol (4 M concentration).
- Add (1S,2S)-2-aminocyclohexylamine (1.2 equiv) dropwise at 0°C under nitrogen.
- Stir at 25°C for 12 hours, monitoring reaction progress via thin-layer chromatography (TLC).
Intermediate : 3-Chloro-4-[(1S,2S)-2-aminocyclohexylamino]cyclobut-3-ene-1,2-dione.
Step 2: Second Amination
- Add 3,5-bis(trifluoromethyl)aniline (1.1 equiv) to the reaction mixture.
- Heat to 50°C for 24 hours until complete consumption of the intermediate.
Step 3: Hydrochloride Salt Formation
- Cool the reaction mixture to 0°C.
- Add concentrated HCl (1.5 equiv) to precipitate the hydrochloride salt.
- Filter and wash with cold ethanol to yield the final product.
Reaction Conditions Optimization
Table 2: Optimized Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Enhances nucleophilic substitution |
| Temperature (Step 1) | 20–25°C | Prevents side reactions |
| Temperature (Step 2) | 45–50°C | Accelerates second amination |
| Reaction Time (Step 1) | 10–14 hours | Ensures >95% conversion |
| Reaction Time (Step 2) | 20–24 hours | Maximizes trifluoromethyl group incorporation |
Polar solvents like ethanol improve solubility of intermediates, while controlled temperatures minimize epimerization.
Industrial-Scale Production
For bulk synthesis, continuous flow reactors replace batch processes:
- Flow Reactor Setup :
- Module 1 : Mix dichlorocyclobutene-dione and (1S,2S)-2-aminocyclohexylamine at 25°C (residence time: 2 hours).
- Module 2 : Introduce 3,5-bis(trifluoromethyl)aniline at 50°C (residence time: 6 hours).
- Module 3 : In-line HCl addition and crystallization.
Advantages :
- 30% reduction in production time.
- Consistent enantiomeric purity (>99.5%).
Purification and Characterization
Crystallization and Filtration
- Recrystallize the crude product from a mixture of ethanol/water (4:1 v/v).
- Isolate crystals via vacuum filtration (yield: 72–78%).
Analytical Data
Table 3: Spectroscopic Characterization
| Technique | Key Data Points |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.62–3.58 (m, 1H, cyclohexyl), 2.98–2.89 (m, 2H, cyclohexyl) |
| 13C NMR (101 MHz, DMSO-d6) | δ 182.1 (C=O), 161.3 (C-N), 124.5 (q, J = 272 Hz, CF3), 54.2 (cyclohexyl-CH) |
| 19F NMR (376 MHz, DMSO-d6) | δ -63.5 (s, CF3) |
| HPLC (C18 column) | 99.1% purity (UV detection at 254 nm) |
| HRMS (ESI+) | m/z 457.1421 [M+H]+ (calc. 457.1418) |
Challenges and Mitigation Strategies
- Epimerization Risk : The (1S,2S)-configuration may racemize under acidic conditions.
- Solution : Maintain pH > 4 during amination steps.
- Trifluoromethyl Group Hydrolysis : Prolonged heating above 60°C degrades CF3 groups.
- Solution : Strict temperature control in Step 2.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| One-Pot (Patent) | 75 | 99.1 | High (kg-scale) |
| Batch Process | 68 | 98.5 | Moderate |
| Microwave-Assisted | 80 | 98.9 | Limited |
The one-pot method balances yield and scalability, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Target Compound and Analog
Broader Context of Cyclobutene-Dione Derivatives
Cyclobutene-dione derivatives are rare in natural products but have gained attention in synthetic chemistry for their strained ring systems, which can confer unique reactivity. For example:
- Cyclopropanecarboxylic Acid Derivatives : lists cyclopropane-based agrochemicals (e.g., cyclanilide) with dichlorophenyl groups, highlighting the role of small-ring systems in pesticidal activity .
- Cyclobutaneacetic Acid Derivatives: Compounds like (2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride () demonstrate the versatility of cyclobutane moieties in drug design, though their applications differ significantly from the target compound .
Biological Activity
The compound 3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione; hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C18H20F6N4O2
- Molecular Weight : 408.37 g/mol
- IUPAC Name : 3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
The compound features a cyclobutene core substituted with an aminocyclohexyl group and a trifluoromethyl-substituted aniline moiety.
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it is hypothesized to interact with tubulin, disrupting microtubule dynamics, which is critical for cell division and intracellular transport.
- Modulation of Kinase Activity : Preliminary studies suggest that the compound may phosphorylate specific kinases involved in cell signaling pathways, such as BTK (Bruton’s Tyrosine Kinase), influencing B-cell receptor signaling .
Antiproliferative Effects
The compound has shown significant antiproliferative activity against various cancer cell lines. Notably:
- HeLa Cells : The compound exhibited an IC50 value in the low nanomolar range (approximately 60 nM), indicating potent activity against cervical cancer cells.
- A549 and MDA-MB-231 Cells : Moderate to potent antiproliferative effects were also observed in lung adenocarcinoma and breast cancer cell lines .
Apoptosis Induction
Studies have demonstrated that the compound can induce apoptosis in cancer cells through:
- Mitochondrial Pathway Activation : It triggers mitochondrial membrane potential loss and cytochrome c release, leading to caspase activation.
- Cell Cycle Arrest : The compound causes accumulation of cells in the G2/M phase of the cell cycle, further contributing to its antiproliferative effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Trifluoromethyl Substituents : The presence of trifluoromethyl groups on the aniline moiety enhances lipophilicity and may improve binding affinity to target proteins.
- Cyclohexyl Amine Group : Variations in the cyclohexyl amine structure can affect the overall potency and selectivity towards cancer cells .
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- In Vivo Studies in Zebrafish Embryos : The compound significantly inhibited HeLa cell growth when tested in zebrafish models, showcasing its potential for further development as a therapeutic agent.
- Combination Therapy Potential : When combined with standard chemotherapeutics, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Basic: What are the optimal synthetic routes for this compound, considering stereochemical and regiochemical challenges?
Methodological Answer:
Synthesis should prioritize stereochemical control, especially for the (1S,2S)-aminocyclohexyl moiety. Use chiral catalysts (e.g., asymmetric hydrogenation) or enantiomerically pure starting materials. Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization. Purification via preparative HPLC or chiral column chromatography ensures stereochemical fidelity . For regiochemical control in cyclobutene-dione formation, employ protecting-group strategies (e.g., tert-butoxycarbonyl for amines) and monitor intermediates using LC-MS .
Basic: How to characterize the compound’s structure and confirm its hydrochloride salt form?
Methodological Answer:
Combine spectroscopic techniques:
- NMR : Analyze proton/carbon shifts to confirm cyclohexyl and trifluoromethylphenyl substituents.
- X-ray crystallography : Resolve stereochemistry and salt formation (Cl⁻ counterion).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ and [M-Cl]+ for the hydrochloride form) .
- Elemental analysis : Validate stoichiometry of nitrogen and chlorine .
Advanced: How to resolve discrepancies in reported biological activity data (e.g., conflicting IC50 values)?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and statistical tools (ANOVA with post-hoc tests) to address variability .
- Meta-analysis : Compare data across studies while accounting for batch-to-batch compound purity (HPLC ≥98%) .
Advanced: What computational strategies predict target binding and pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with potential targets (e.g., kinase domains).
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).
- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl groups) on logP and bioavailability .
Basic: How to evaluate solubility and stability in aqueous buffers for in vitro assays?
Methodological Answer:
- Solubility screening : Test in PBS (pH 7.4), DMSO/PBS mixtures, or cyclodextrin-based formulations.
- Stability profiling : Use HPLC to monitor degradation under stress conditions (40°C, 75% RH for 4 weeks). Adjust buffer pH or use lyophilization for long-term storage .
Advanced: What experimental designs validate the hydrochloride salt’s impact on pharmacokinetics?
Methodological Answer:
- Comparative PK studies : Administer equimolar doses of the free base and hydrochloride salt in rodent models. Measure plasma concentrations via LC-MS/MS.
- Salt dissociation analysis : Use pH-solubility profiles and intrinsic dissolution rate testing .
Advanced: How to address contradictory cytotoxicity data between 2D vs. 3D cell culture models?
Methodological Answer:
- 3D spheroid validation : Use Matrigel-embedded tumor spheroids to mimic in vivo conditions.
- Hypoxia profiling : Measure HIF-1α levels in 3D models, as oxygen gradients alter drug penetration .
- Dose-response normalization : Adjust concentrations based on spheroid volume and diffusion kinetics .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/handling.
- Waste disposal : Neutralize hydrochloride residues with sodium bicarbonate before aqueous disposal .
- Acute toxicity screening : Follow OECD Guidelines 423 for preliminary LD50 assessment .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with methyl or nitro groups).
- Biological testing : Use a panel of assays (e.g., enzyme inhibition, membrane permeability) to correlate structural changes with activity.
- Multivariate analysis : Apply PCA or cluster analysis to identify critical pharmacophores .
Advanced: What mechanistic studies elucidate the compound’s mode of action in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
